Flunisolide-21-Carboxylic Acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

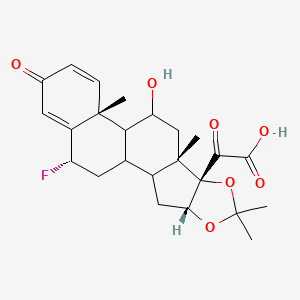

Flunisolide-21-Carboxylic Acid is a derivative of Flunisolide . It is often used for analytical method development, method validation (AMV), and quality-controlled (QC) application for Abbreviated New Drug Application (ANDA) or during commercial production of Flunisolide .

Molecular Structure Analysis

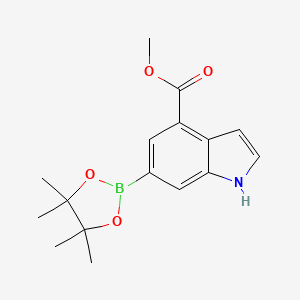

The molecular formula of this compound is C24H29FO7 . The structure involves a carboxyl group attached to a complex organic molecule .Physical And Chemical Properties Analysis

This compound is a white solid . Carboxylic acids, in general, are polar due to the presence of two electronegative oxygen atoms .Aplicaciones Científicas De Investigación

Metabolism and Dynamics

Flunisolide, when administered, is metabolized extensively to form various metabolites, including the 6β-OH metabolite. This metabolite possesses corticoid activities but significantly less potent than flunisolide itself. The metabolism of flunisolide provides insights into its clinical efficacy, allowing it to be administered in effective doses without significant reduction in adrenal function (Chaplin et al., 1980).

Pharmacokinetics

The pharmacokinetics of flunisolide, including its systemic availability, volume of distribution, and clearance rates, have been studied across different species. A significant finding is the rapid and efficient absorption of flunisolide, with most of the plasma radioactivity due to metabolites, suggesting extensive first-pass metabolism (Chu et al., 1979).

Therapeutic Efficacy in Respiratory Conditions

The therapeutic efficacy of flunisolide has been evaluated in the context of respiratory diseases such as asthma and allergic rhinitis. Studies have shown that flunisolide is effective in managing symptoms of allergic rhinitis without causing significant systemic side effects, highlighting its potency and safety for intranasal use (Turkeltaub et al., 1976). Additionally, its use in pediatric asthma has been reappraised, indicating that nebulized flunisolide is effective in asthma treatment in infants and children, with its physicochemical characteristics and pharmacokinetic profile favoring its use for nebulization (Kantar et al., 2007).

Mecanismo De Acción

Target of Action

Flunisolide-21-Carboxylic Acid, like its parent compound Flunisolide, is primarily a glucocorticoid receptor agonist . Glucocorticoid receptors are found in almost every cell in the body and regulate genes controlling the development, metabolism, and immune response . When the glucocorticoid receptor is activated, it can exert anti-inflammatory and immunosuppressive effects .

Mode of Action

This compound, upon binding to the glucocorticoid receptor, triggers a series of events that lead to the anti-inflammatory actions of corticosteroids . This involves the activation of lipocortins, phospholipase A2 inhibitory proteins, which control the biosynthesis of prostaglandins and leukotrienes through the inhibition of arachidonic acid . This results in the suppression of the immune system due to a decrease in the function of the lymphatic system, a reduction in immunoglobulin and complement concentrations, the precipitation of lymphocytopenia, and interference with antigen-antibody binding .

Biochemical Pathways

Given its similarity to flunisolide, it is likely to involve the glucocorticoid receptor pathway and the subsequent inhibition of arachidonic acid . This leads to the control of the biosynthesis of prostaglandins and leukotrienes, key mediators of inflammation .

Pharmacokinetics

Flunisolide, when administered as an oral inhalation, is rapidly absorbed . The systemic bioavailability of Flunisolide is less than 7% . The older, first-generation inhaled corticosteroids, including Flunisolide, have a significantly higher systemic bioavailability than the second-generation inhaled corticosteroids .

Result of Action

Flunisolide, upon binding to the glucocorticoid receptor, exerts anti-inflammatory actions . It reduces symptoms such as watery nasal discharge (rhinorrhea), nasal congestion, postnasal drip, sneezing, and itching at the back of the throat, which are common allergic symptoms .

Action Environment

Temperature significantly influences grapevine metabolism and consequently sugar accumulation in grapes . This could potentially influence the action, efficacy, and stability of this compound.

Análisis Bioquímico

Biochemical Properties

Flunisolide-21-Carboxylic Acid, like its parent compound Flunisolide, is a glucocorticoid receptor agonist . It interacts with glucocorticoid receptors in cells, leading to a series of biochemical reactions that result in anti-inflammatory effects .

Cellular Effects

This compound, when administered, can influence cell function by reducing inflammation and immune responses .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to glucocorticoid receptors. This binding leads to the activation of these receptors and the subsequent inhibition of phospholipase A2, controlling the biosynthesis of prostaglandins and leukotrienes . This process results in the suppression of the immune system and the reduction of inflammation .

Temporal Effects in Laboratory Settings

It is known that flunisolide, the parent compound, is rapidly converted by the liver to a less active primary metabolite and to glucuronate and/or sulfate conjugates .

Dosage Effects in Animal Models

Flunisolide has been shown to reduce inflammation after topical application in animal models .

Metabolic Pathways

It is known that flunisolide is rapidly metabolized in the liver to a less active primary metabolite and to glucuronate and/or sulfate conjugates .

Transport and Distribution

It is known that flunisolide is rapidly absorbed following administration and is widely distributed to body tissues .

Subcellular Localization

It is known that flunisolide, the parent compound, is a glucocorticoid receptor agonist and thus likely localizes to the cell nucleus where these receptors are typically found .

Propiedades

IUPAC Name |

2-[(4R,8S,9S,11S,13R,19S)-19-fluoro-11-hydroxy-6,6,9,13-tetramethyl-16-oxo-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-8-yl]-2-oxoacetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H29FO7/c1-21(2)31-17-9-13-12-8-15(25)14-7-11(26)5-6-22(14,3)18(12)16(27)10-23(13,4)24(17,32-21)19(28)20(29)30/h5-7,12-13,15-18,27H,8-10H2,1-4H3,(H,29,30)/t12?,13?,15-,16-,17+,18?,22-,23-,24-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMZOJSAQNPOYTG-REPFDDHISA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OC2CC3C4CC(C5=CC(=O)C=CC5(C4C(CC3(C2(O1)C(=O)C(=O)O)C)O)C)F)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12C[C@@H](C3C(C1C[C@@H]4[C@]2(OC(O4)(C)C)C(=O)C(=O)O)C[C@@H](C5=CC(=O)C=C[C@]35C)F)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H29FO7 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

448.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Ethyl-4-methylsulfanyl-[1]benzofuro[3,2-d]pyrimidine](/img/structure/B2759175.png)

![1,2-Diazaspiro[2.5]oct-1-en-5-amine hydrochloride](/img/structure/B2759178.png)

![4-(1,6,7-Trimethyl-2,4-dioxo-3-prop-2-enyl-1,3,5-trihydro-4-imidazolino[1,2-h] purin-8-yl)benzenesulfonamide](/img/structure/B2759179.png)

![2-[7-(3,4-dimethylbenzoyl)-8-oxo-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-5-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2759180.png)

![2-(1H-Indol-3-YL)-2-oxo-N-{4-[3-(trifluoromethyl)phenoxy]but-2-YN-1-YL}acetamide](/img/structure/B2759184.png)

![N1-(2-(3-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(2-hydroxypropyl)oxalamide](/img/structure/B2759186.png)

![3-Methyl-6-[4-({[6-(trifluoromethyl)pyridin-2-yl]oxy}methyl)piperidin-1-yl]-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B2759193.png)

![N-[Cyclopropyl(1,3-thiazol-2-yl)methyl]prop-2-enamide](/img/structure/B2759195.png)

![Methyl 2-{[(3-amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl)carbonyl]amino}benzoate](/img/structure/B2759196.png)

![Ethyl 4-[2-[(2-cyano-3-methylbutan-2-yl)amino]-2-oxoethyl]piperazine-1-carboxylate](/img/structure/B2759197.png)